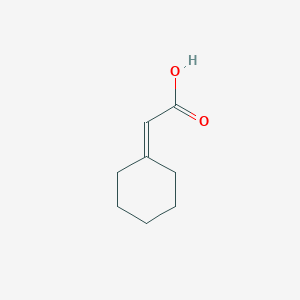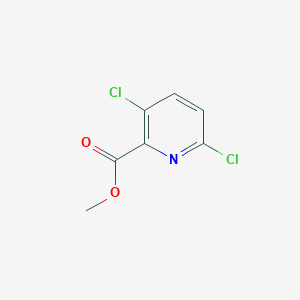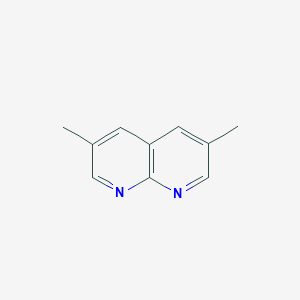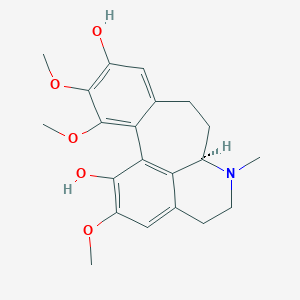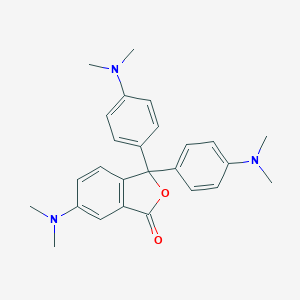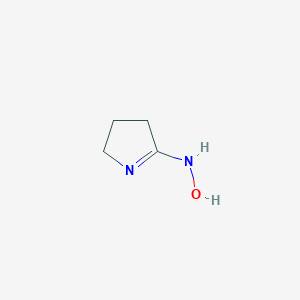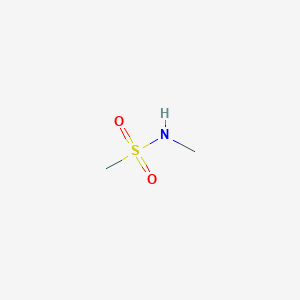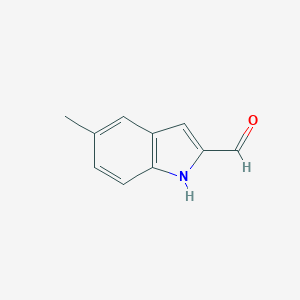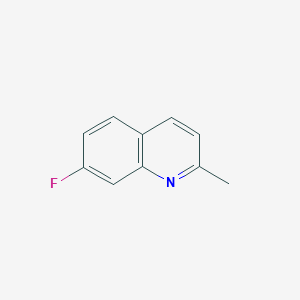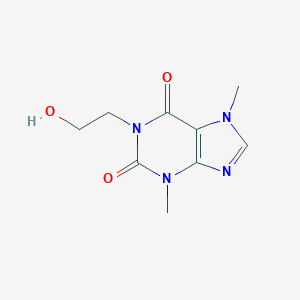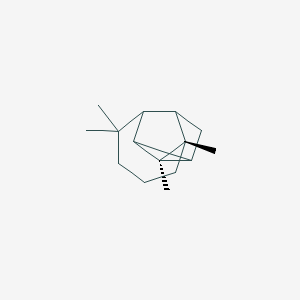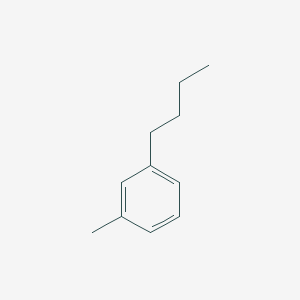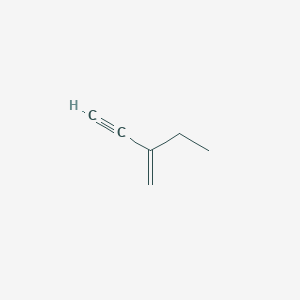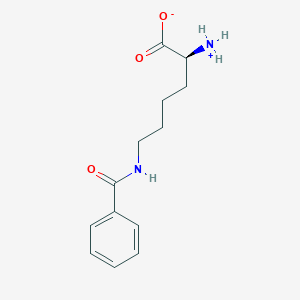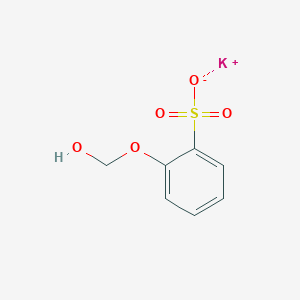
Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives of benzenesulfonic acid, including those with hydroxymethoxy groups, often involves quaternization reactions. For example, 4-amino-1-methylpyridinium benzenesulfonate salts have been prepared through reactions involving 4-aminopyridine with methyl benzenesulfonates, including hydroxy and methoxy groups (Anwar et al., 2000). Additionally, layered double hydroxides (LDHs) containing monovalent and divalent ions from benzenesulfonates have been synthesized, showcasing the versatility of these compounds in forming structured materials (Franklin et al., 1995).
Molecular Structure Analysis
The molecular structure of benzenesulfonic acid derivatives, including hydroxymethoxy variants, has been elucidated through X-ray crystallography. Studies have shown that these compounds can crystallize into noncentrosymmetric structures, highlighting their potential in nonlinear optical applications (Anwar et al., 2000).
Chemical Reactions and Properties
The reactivity of benzenesulfonate salts, including methoxymethyl benzenesulfenates, has been explored in various chemical reactions, demonstrating their dual reactivity in nucleophilic substitutions (Okuyama & Fueno, 1992). Moreover, the degradation and transformation pathways of benzenesulfonic acid in environmental contexts have been studied, revealing the formation of hydroxylated derivatives under specific conditions (Thomas et al., 2020).
Physical Properties Analysis
Research has delved into the physical properties of benzenesulfonic acid derivatives, including their crystal structures and phase behaviors. Such studies contribute to our understanding of the solid-state properties of these compounds and their potential applications in material science (Anwar et al., 2000).
Chemical Properties Analysis
The chemical properties of benzenesulfonic acid, hydroxymethoxy-, monopotassium salt, and its derivatives are influenced by their molecular structure and the presence of functional groups. These properties dictate their reactivity, stability, and interaction with other chemical entities, laying the groundwork for applications in synthesis, catalysis, and material development (Franklin et al., 1995).
科学的研究の応用
Bromimetry in Content Determination
A study by L. Chao (2009) established a bromimetry-based method for determining the content of Hydroxy-benzenesulfonic acid monosodium salt sodium phenolsulfonate. This method showed high precision and accuracy, being simple and rapid for content determination.
Catalyst in Polymerization
Skupov et al. (2007) researched the use of benzenesulfonic acid derivatives as catalysts in the copolymerization of acrylates with ethene. This study highlighted the efficiency of these catalysts in forming high molecular weight polymers.
Crystal Structures for Nonlinear Optics
Anwar et al. (2000) examined the crystal structures of ionic 4-amino-1-methylpyridinium benzenesulfonate salts for second-order nonlinear optics applications. These salts were shown to crystallize into noncentrosymmetric structures, which is significant for their potential use in nonlinear optical devices. (Anwar et al., 2000)
Biodegradation of Azo Dyes
Paszczynski et al. (1992) explored the mineralization of sulfonated azo dyes by specific microorganisms, demonstrating the potential of these microorganisms in the biodegradation of anionic azo dyes. This research is relevant for environmental cleanup and waste treatment. (Paszczynski et al., 1992)
Environmental Degradation Processes
Kiwi et al. (2000) investigated the degradation process of Orange II (a benzenesulfonic acid derivative) in environmental settings. They examined the impact of different radicals and conditions on the degradation rate, providing insights into environmental remediation techniques. (Kiwi et al., 2000)
Lead(II)-Sulfonate Complexes Synthesis
Huang et al. (2018) synthesized new Pb(II)-mono/disulfonate complexes and studied their structures and luminescent properties. These complexes could have implications in material science and luminescence studies. (Huang et al., 2018)
Deep Eutectic Solvent in Fructose Dehydration
Ruan et al. (2020) developed a deep eutectic solvent using imidazole and benzenesulfonic acid for catalyzing the dehydration of fructose. This research contributes to the field of green chemistry and renewable resource processing. (Ruan et al., 2020)
Industrial and Biological Applications
Brown (1991) provided a comprehensive overview of the industrial and biological applications of benzenesulfonic acids, including their derivatives, synthesis, and reactions. This work offers valuable insights into the broad utility of these compounds. (Brown, 1991)
特性
CAS番号 |
1321-14-8 |
|---|---|
製品名 |
Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt |
分子式 |
C7H7KO5S |
分子量 |
242.29 g/mol |
IUPAC名 |
potassium;2-(hydroxymethoxy)benzenesulfonate |
InChI |
InChI=1S/C7H8O5S.K/c8-5-12-6-3-1-2-4-7(6)13(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1 |
InChIキー |
PAJKNOSXRSQQQR-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)OCO)S(=O)(=O)[O-].[K+] |
正規SMILES |
C1=CC=C(C(=C1)OCO)S(=O)(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



